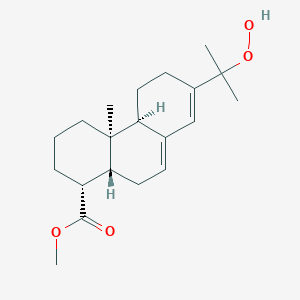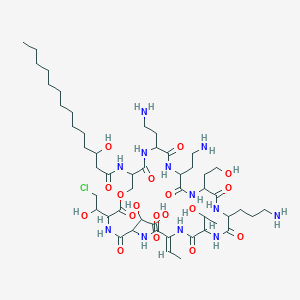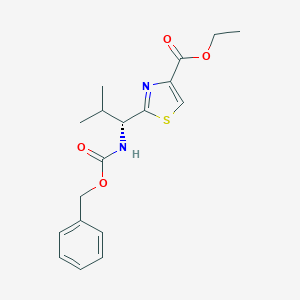
15-Hydroperoxyabietic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Hydroperoxyabietic acid (15-HpAA) is a naturally occurring diterpenoid compound that has been found in various plant species. It has been shown to possess several biological activities and has been the subject of extensive research in recent years.
Wissenschaftliche Forschungsanwendungen
Radical Species Formation and Biological Interactions Research has delved into the radical species derived from 15-HPA, particularly how it interacts with light, heat, and TPP-Fe3+. The formation of carbon-centered radicals as a result of hydroperoxide scission was confirmed, shedding light on the reactivity of 15-HPA with Fe(II)/Fe(III) – elements significant due to their biological relevance. The study provided insights into the generation of reactive radicals that could lead to antigenic structures, a crucial aspect of understanding the skin sensitization mechanism associated with 15-HPA (Giménez-Arnau et al., 2008).
Synthesis and Allergenic Potential of Analogues Further research focused on synthesizing a 15-HPA-like model to better grasp the skin sensitization mechanisms. The synthesized compound demonstrated strong allergenic activity in both mice and guinea pigs, supporting the hypothesis that 15-HPA and its analogues can act as strong sensitizers. This study also explored the radical-trapping potential of the compound, offering a deeper understanding of the chemical interactions and potential biomedical applications or risks associated with 15-HPA (Mutterer et al., 2000).
Interactions with Proteins Investigations into how 15-HPA-like terpenes interact with proteins highlighted the allergenic potential of related hydroperoxides. The formation of highly reactive radicals in the epidermis could lead to antigenic structures, marking a critical step in the allergic contact dermatitis mechanism. This research adds a layer to our understanding of how 15-HPA can influence biological systems and trigger allergic responses (Lepoittevin & Karlberg, 1994).
Eigenschaften
CAS-Nummer |
113903-96-1 |
|---|---|
Produktname |
15-Hydroperoxyabietic acid |
Molekularformel |
C9H6N2O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
methyl (1R,4aR,4bR,10aR)-7-(2-hydroperoxypropan-2-yl)-4a-methyl-2,3,4,4b,5,6,10,10a-octahydro-1H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O4/c1-19(2,24-22)14-8-10-16-13(12-14)7-9-17-15(18(21)23-4)6-5-11-20(16,17)3/h7,12,15-17,22H,5-6,8-11H2,1-4H3/t15-,16+,17-,20+/m1/s1 |
InChI-Schlüssel |
CMIAIUZBKPLIOP-YZLZLFLDSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@H]([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)(C)OO)C(=O)OC |
SMILES |
CC12CCCC(C1CC=C3C2CCC(=C3)C(C)(C)OO)C(=O)OC |
Kanonische SMILES |
CC12CCCC(C1CC=C3C2CCC(=C3)C(C)(C)OO)C(=O)OC |
Synonyme |
15-hydroperoxy-abietic acid 15-hydroperoxyabietic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)







![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)
